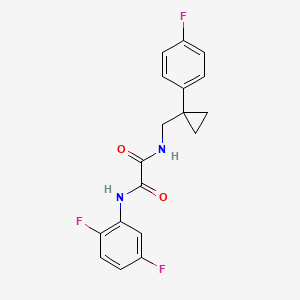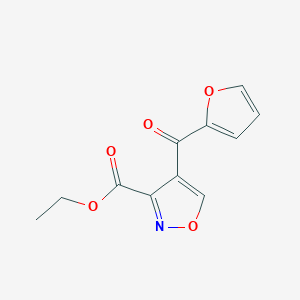
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate” is a complex organic molecule that contains a furan ring, a carbonyl group, an oxazole ring, and an ethyl ester group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an atom of oxygen and nitrogen. The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized from a variety of methods including the cyclodehydration of 1,4-diketones . Oxazoles can be synthesized through cyclodehydration of certain amides .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. Typically, X-ray crystallography is used to determine the exact three-dimensional arrangement of atoms in a crystalline compound .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the oxazole ring, and the carbonyl group. Furan rings can undergo electrophilic substitution reactions, similar to other aromatic compounds . Oxazoles can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the functional groups it contains. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Antibacterial, Antiurease, and Antioxidant Activities : A study conducted by Sokmen et al. (2014) involved the synthesis of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including compounds related to Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate. These compounds demonstrated effective antiurease and antioxidant activities, highlighting their potential in medicinal chemistry and pharmaceutical applications Sokmen et al., 2014.
Organic Synthesis and Chemical Properties
One-Pot Synthesis of Furans : Hari et al. (2004) described a facile one-pot synthesis method for di- and tri-substituted furans from acyl isocyanates using trimethylsilyldiazomethane. This method involves this compound derivatives, underscoring the versatility of such compounds in organic synthesis Hari et al., 2004.
Computational Study on Pyrrole Derivatives : Singh et al. (2014) conducted a synthesis, characterization, and computational study on a pyrrole chalcone derivative closely related to this compound. This research provides insights into the electronic structure and potential reactivity of such compounds, which could inform further chemical synthesis and applications Singh et al., 2014.
Cobalt(III)-Catalyzed Synthesis : Hummel and Ellman (2014) explored the Cobalt(III)-catalyzed synthesis of furans by C–H bond functionalization, addition, and cyclization cascades. Their work illustrates the potential of using this compound in complex heterocycle assembly, providing a valuable tool for the synthesis of furans and indazoles Hummel & Ellman, 2014.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWORDWINGRDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

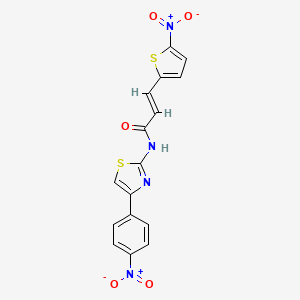

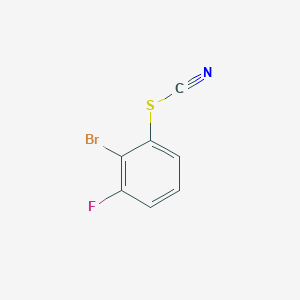
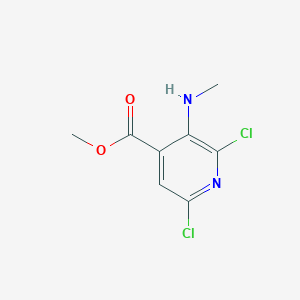

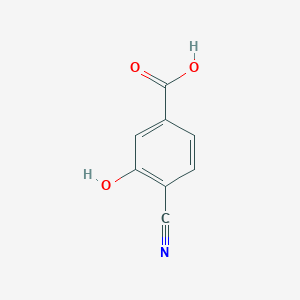
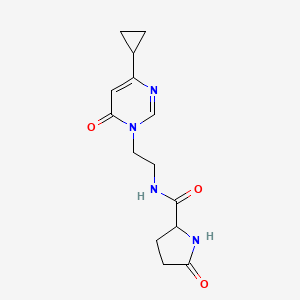

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2656604.png)
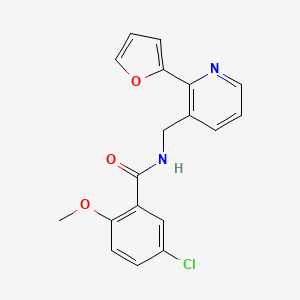
![3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2656607.png)
